molecular formula C12H15N3O3 B359652 (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid CAS No. 1041005-47-3

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid

Cat. No.: B359652
CAS No.: 1041005-47-3
M. Wt: 249.27g/mol
InChI Key: KSJFPZXJBYGPBX-UHFFFAOYSA-N
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Description

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid is a synthetic organic compound that features a piperazine ring substituted with a pyridine moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid typically involves multi-step organic reactions One common approach is to start with the piperazine ring, which is then functionalized with a pyridine moiety through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-propionic acid: Similar structure with a propionic acid group instead of acetic acid.

    (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-butyric acid: Contains a butyric acid group.

    (3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-benzoic acid: Features a benzoic acid group.

Uniqueness

(3-Oxo-1-pyridin-2-ylmethyl-piperazin-2-yl)-acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-11(17)7-10-12(18)14-5-6-15(10)8-9-3-1-2-4-13-9/h1-4,10H,5-8H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJFPZXJBYGPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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